![molecular formula C21H22N4O2 B11019832 4-[(4-benzylpiperazino)carbonyl]-2-methyl-1(2H)-phthalazinone](/img/structure/B11019832.png)
4-[(4-benzylpiperazino)carbonyl]-2-methyl-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-benzylpiperazino)carbonyl]-2-methyl-1(2H)-phthalazinone is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phthalazinone core substituted with a benzylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-benzylpiperazino)carbonyl]-2-methyl-1(2H)-phthalazinone typically involves the reaction of 4-benzylpiperazine with a phthalazinone derivative. The process may include steps such as reductive amination, where the benzylpiperazine is introduced to the phthalazinone core under specific conditions using reagents like sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-benzylpiperazino)carbonyl]-2-methyl-1(2H)-phthalazinone can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may affect the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the benzylpiperazine or phthalazinone moieties are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
4-[(4-benzylpiperazino)carbonyl]-2-methyl-1(2H)-phthalazinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Its unique structure makes it a candidate for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-benzylpiperazino)carbonyl]-2-methyl-1(2H)-phthalazinone involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to enhance the bioactivity of the compound, potentially by binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting microbial cell functions .
Comparison with Similar Compounds
Similar Compounds
4-(4-benzylpiperazino)aniline: This compound shares the benzylpiperazine moiety and has similar applications in antimicrobial research.
4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: Known for its inhibitory activity against poly (ADP-ribose) polymerase-1 (PARP-1), this compound is used in cancer research.
Uniqueness
4-[(4-benzylpiperazino)carbonyl]-2-methyl-1(2H)-phthalazinone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a phthalazinone core with a benzylpiperazine moiety makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-(4-benzylpiperazine-1-carbonyl)-2-methylphthalazin-1-one |
InChI |
InChI=1S/C21H22N4O2/c1-23-20(26)18-10-6-5-9-17(18)19(22-23)21(27)25-13-11-24(12-14-25)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
InChI Key |
UYOHHJLXJHGFLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoyl)amino]benzamide](/img/structure/B11019757.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11019763.png)
![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-L-methionine](/img/structure/B11019767.png)
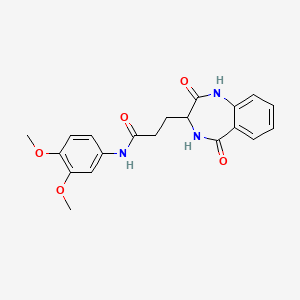
![N-(2-methoxybenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11019785.png)
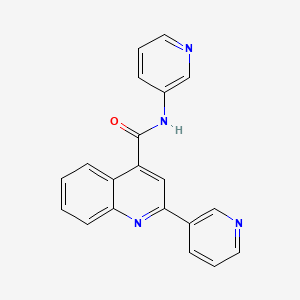
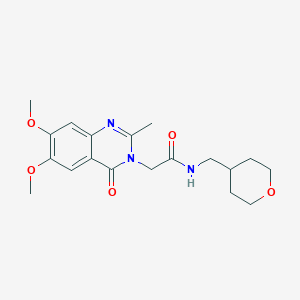
![6'-phenyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B11019812.png)


![N-cyclopropyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11019824.png)
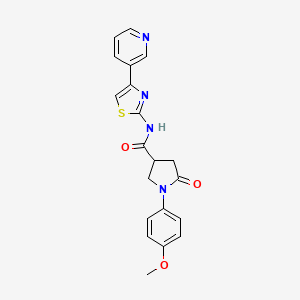
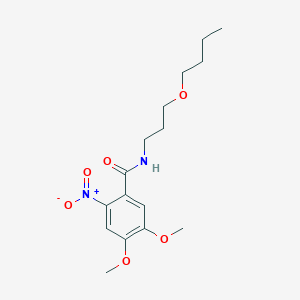
![Methyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11019849.png)
